LY-272015

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

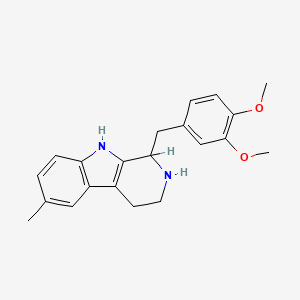

1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAJGLDMCDMPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336801 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-07-1 | |

| Record name | LY-272015 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159730071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-272015 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W6AEG3W3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY-272015

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of LY-272015, a potent and selective antagonist of the serotonin 5-HT2B receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound is a β-carboline derivative that functions as a high-affinity, selective antagonist for the 5-HT2B receptor.[1][2] Its primary mechanism involves blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2B receptor, thereby inhibiting its downstream signaling pathways. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins. Activation of this receptor by an agonist like serotonin initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway. This compound has been shown to completely inhibit the phosphorylation of ERK2 induced by 5-HT.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | K_i_ (nM) |

| 5-HT | 0.75[1] |

| 5-HT | 21.63[1] |

| 5-HT | 28.7[1] |

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Cell Line | Agonist | IC |

| Calcium Flux | Arrestin Cell Line | Serotonin | 0.26[4] |

Table 3: In Vivo Efficacy of this compound in DOCA-Salt Hypertensive Rats

| Dose (mg/kg, i.v.) | Time Point | Change in Mean Arterial Pressure (mmHg) |

| 1.0 | Week 3 | -20[5][6] |

| 3.0 | Week 4 | -40[5][6] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

References

- 1. rndsystems.com [rndsystems.com]

- 2. LY-272,015 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the 5-HT2B Receptor Binding Affinity of LY-272015

This technical guide provides a comprehensive overview of the binding characteristics of LY-272015 to the 5-hydroxytryptamine 2B (5-HT2B) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Quantitative Binding Affinity Data

This compound is recognized as a high-affinity antagonist for the 5-HT2B receptor. Its selectivity has been evaluated against other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported Ki values for this compound at the human 5-HT2B, 5-HT2A, and 5-HT2C receptors.

| Receptor Subtype | Ki (nM) |

| 5-HT2B | 0.75 |

| 5-HT2C | 21.63 |

| 5-HT2A | 28.7 |

Data sourced from R&D Systems.

This data clearly demonstrates the high affinity and selectivity of this compound for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2B receptor.

Materials:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor.[1]

-

Radioligand: A suitable radiolabeled ligand with high affinity for the 5-HT2B receptor, such as [3H]-5-HT or [125I]-DOI.[2]

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).[3]

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation:

-

Cultured CHO-K1 cells expressing the human 5-HT2B receptor are harvested.

-

The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.[3]

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Receptor membrane preparation.

-

Varying concentrations of the unlabeled test compound (this compound).

-

A fixed concentration of the radioligand.[3]

-

-

Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]

-

-

Separation and Detection:

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4][5] Upon activation by an agonist, it initiates a cascade of intracellular signaling events.

Caption: 5-HT2B receptor Gq signaling pathway.

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

LY-272015 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information is intended to serve as a core resource for researchers and professionals engaged in drug development and related scientific fields.

Core Selectivity Profile

This compound demonstrates high affinity for the human 5-HT2B receptor with significant selectivity over the closely related 5-HT2A and 5-HT2C receptors. This selectivity is crucial for its targeted pharmacological effects and minimizing off-target activities.

Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound for the human 5-HT2 receptor subtypes. Data is presented as the geometric mean ± standard error of the mean (SEM) from multiple independent experiments.

| Receptor | Radioligand | Ki (nM) | Selectivity vs. 5-HT2B |

| 5-HT2B | [³H]-Mesulergine | 0.75 | - |

| 5-HT2A | [³H]-Ketanserin | 28.7 | ~38-fold |

| 5-HT2C | [³H]-Mesulergine | 21.63 | ~29-fold |

Note: While a comprehensive off-target screening panel for this compound against a broad range of receptors, transporters, and enzymes is not publicly available, the existing data strongly supports its high selectivity for the 5-HT2B receptor within the serotonin 5-HT2 receptor family.

Functional Activity

This compound acts as an antagonist at the 5-HT2B receptor, effectively blocking the intracellular signaling cascades initiated by agonist binding. A key functional consequence of this antagonism is the inhibition of the extracellular signal-regulated kinase 2 (ERK2) phosphorylation pathway. Furthermore, in vivo studies have demonstrated its antihypertensive effects in the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model.

Functional Antagonism Data

| Assay | Agonist | Cell Line | Measured Response | IC50 (nM) |

| Calcium Flux | Serotonin | CHO-K1 expressing h5-HT2B | Inhibition of intracellular calcium mobilization | 0.26[2] |

| ERK2 Phosphorylation | 5-HT or BW723C86 | - | Inhibition of ERK2 phosphorylation | Not explicitly quantified in the provided search results |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Radioligands: [³H]-Ketanserin (for 5-HT2A), [³H]-Mesulergine (for 5-HT2B and 5-HT2C).

-

Non-specific binding control: Spiperone (for 5-HT2A), LY53857 (for 5-HT2B and 5-HT2C).

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of this compound in the assay buffer. For total binding, omit the competitor. For non-specific binding, add a high concentration of the respective non-specific binding control.

-

Equilibration: Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by fitting the competition binding data to a one-site sigmoidal dose-response curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

ERK2 Phosphorylation Assay (In-Cell Western)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced ERK2 phosphorylation.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2B receptor.

-

5-HT or BW723C86 (5-HT2B agonist).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Mouse anti-total-ERK1/2.

-

Secondary antibodies: IRDye® conjugated goat anti-rabbit and goat anti-mouse antibodies.

-

Fixing solution: 4% paraformaldehyde in PBS.

-

Permeabilization buffer: 0.1% Triton X-100 in PBS.

-

Blocking buffer: Odyssey® Blocking Buffer or similar.

Procedure:

-

Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Serum-starve the cells for 24 hours prior to the experiment. Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Agonist Stimulation: Add the 5-HT2B agonist (e.g., 5-HT) and incubate for 5 minutes at 37°C to induce ERK2 phosphorylation.

-

Fixation and Permeabilization: Fix the cells with the fixing solution, followed by permeabilization with the permeabilization buffer.

-

Immunostaining: Block the cells and then incubate with the primary antibodies against phospho-ERK and total-ERK. After washing, incubate with the corresponding fluorescently-labeled secondary antibodies.

-

Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal to account for variations in cell number. Determine the IC50 of this compound by plotting the normalized phospho-ERK signal against the log of the this compound concentration.

In Vivo Antihypertensive Activity in DOCA-Salt Rats

Objective: To evaluate the effect of this compound on blood pressure in a rat model of hypertension.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats. Perform a uninephrectomy (surgical removal of one kidney). Implant a slow-release pellet of deoxycorticosterone acetate (DOCA). Provide the rats with drinking water containing 1% NaCl to induce hypertension.

-

Drug Administration: After the development of hypertension (typically 4 weeks), administer this compound intravenously at cumulative doses (e.g., 0.3, 1.0, and 3.0 mg/kg) at 30-minute intervals.

-

Blood Pressure Measurement: Continuously monitor mean arterial blood pressure using a catheter implanted in the femoral artery.

-

Data Analysis: Compare the changes in mean arterial blood pressure before and after the administration of this compound. Use appropriate statistical tests to determine the significance of the blood pressure reduction.

Visualizations

Signaling Pathway of 5-HT2B Receptor and Inhibition by this compound

Caption: 5-HT2B receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

References

The Rise and Fall of a Dual-Action Anticancer Agent: A Technical Overview of LY-272015 (Tasisulam)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015, also known as Tasisulam, is a novel acylsulfonamide that emerged as a promising small molecule anticancer agent. Its development was driven by a unique dual mechanism of action, targeting both tumor cell proliferation and the tumor microenvironment. Preclinical studies demonstrated broad activity across a range of hematological and solid tumors, including leukemia, melanoma, non-small cell lung cancer, colon, ovarian, renal, and breast cancers.[1] Despite its promising preclinical profile, the clinical development of Tasisulam was ultimately terminated due to insufficient clinical benefit.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to this compound, offering valuable insights for researchers in the field of oncology drug development.

Core Mechanism of Action: A Two-Pronged Attack

Tasisulam's antitumor activity stems from its ability to induce mitotic catastrophe in cancer cells and inhibit angiogenesis in the tumor microenvironment.

Induction of Mitotic Catastrophe

Tasisulam disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[1][3] This is characterized by an increase in the proportion of cells with 4N DNA content and elevated expression of phospho-histone H3.[3] The prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis, marked by the release of cytochrome c from the mitochondria and subsequent caspase-dependent cell death.[3]

Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, Tasisulam exhibits potent anti-angiogenic properties. It has been shown to inhibit endothelial cell cord formation induced by key growth factors such as Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF).[3] Furthermore, in vivo studies demonstrated that Tasisulam can induce vascular normalization, a process that can improve the delivery and efficacy of other anticancer agents.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Tasisulam.

Table 1: In Vitro Antiproliferative Activity of Tasisulam in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) |

| Various (60 cell lines) | Leukemia, Melanoma, NSCLC, Colon, Ovarian, Renal, Breast | Broad range of activity |

| Calu-6 | Non-Small Cell Lung Cancer | ~10 µM (EC50) |

| A-375 | Melanoma | ~25 µM (EC50) |

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of Tasisulam in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |

| PC-3 | Prostate Cancer | 20 mg/kg/day, i.p., 21 days | 49% |

| PC-3 (with enzalutamide) | Prostate Cancer | Tasisulam (20 mg/kg/day) + Enzalutamide (5 mg/kg/day), i.p., 21 days | 63% |

| H-81, H-111, SC-2, SC-6 | Gastric Cancer | Not specified | 60-78% |

| H-143, COLO320DM, WiDr | Colon Cancer | Not specified | 58-83% |

| LC-376, LC-6, LX-1 | Lung Cancer | Not specified | 63-82% |

| H-31, MX-1 | Breast Cancer | Not specified | 79-87% |

Data compiled from multiple sources.[4]

Table 3: Human Pharmacokinetic Parameters of Tasisulam

| Parameter | Value |

| Administration | Intravenous infusion (2 hours) |

| Half-life (t½) | 248 - 274 hours |

| Clearance | ~0.02 L/h |

| Volume of Distribution (Vz) | 6.6 - 8.3 L |

| Protein Binding | > 99.7% (to albumin) |

Data from a clinical study in cancer patients.[2]

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Tasisulam on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells to logarithmic growth phase and treat with varying concentrations of Tasisulam or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash cells with ice-cold PBS and fix in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

Objective: To assess the inhibitory effect of Tasisulam on the formation of capillary-like structures by endothelial cells.

Methodology:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of varying concentrations of Tasisulam or vehicle control. Include a positive control with a known angiogenic factor (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for tube formation to occur in the control wells (typically 6-24 hours).

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To evaluate the effect of Tasisulam on angiogenesis in a living organism.

Methodology:

-

Matrigel Preparation: On ice, mix Matrigel with an angiogenic stimulus (e.g., VEGF or FGF) and the desired concentration of Tasisulam or vehicle control.

-

Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.

-

Treatment Period: Allow the plug to remain in the mice for a defined period (e.g., 7-14 days) to allow for vascularization.

-

Plug Excision and Analysis: At the end of the experiment, excise the Matrigel plugs.

-

Quantification of Angiogenesis: Angiogenesis can be quantified by:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify blood vessel density.

-

Signaling Pathways and Molecular Mechanisms

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its anticancer effects.

References

- 1. A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of LY-272015: A Technical Overview

Disclaimer: Publicly available information regarding the human pharmacokinetics of LY-272015 is limited. No quantitative data from human clinical trials, such as Cmax, Tmax, AUC, or half-life, could be identified in the conducted search. The development status of this compound by Eli Lilly and Company is not publicly disclosed on their current clinical development pipeline. This document, therefore, summarizes the available preclinical information and the pharmacological context of 5-HT2B receptor antagonists.

Introduction

This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. It is orally active and has been investigated for its therapeutic potential in conditions where 5-HT2B receptor signaling is implicated, such as hypertension. The 5-HT2B receptor is a G protein-coupled receptor involved in a variety of physiological and pathological processes.

Preclinical Pharmacokinetics and Pharmacodynamics

While human pharmacokinetic data is unavailable, preclinical studies in animal models have provided some insights into the activity of this compound.

In Vivo Studies in Rats

A study in deoxycorticosterone acetate (DOCA)-salt-hypertensive rats demonstrated the antihypertensive effects of this compound.

Experimental Protocol: Antihypertensive Study in DOCA-Salt-Hypertensive Rats

-

Animal Model: Male Sprague-Dawley rats were made hypertensive by unilateral nephrectomy and implantation of a DOCA-impregnated silicone strip, along with the provision of 1% NaCl and 0.2% KCl in their drinking water.

-

Drug Administration: this compound was administered intravenously to conscious, chronically instrumented rats.

-

Dosing Regimen: Cumulative doses of 0.3, 1.0, and 3.0 mg/kg were administered at 30-minute intervals.

-

Pharmacodynamic Assessment: Mean arterial pressure (MAP) was continuously monitored to evaluate the effect of this compound.

-

Target Engagement: To confirm 5-HT2B receptor blockade, the contractile response of isolated rat stomach fundus (a tissue rich in 5-HT2B receptors) to 5-HT was measured ex vivo after in vivo administration of this compound. A reduced contraction indicated successful receptor antagonism.

Key Findings:

-

This compound significantly reduced mean blood pressure in a dose-dependent manner in hypertensive rats.

-

The 3.0 mg/kg dose effectively blocked 5-HT-induced contractions in the rat stomach fundus, confirming in vivo 5-HT2B receptor antagonism.

Signaling Pathway of the 5-HT2B Receptor

The 5-HT2B receptor is coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound acts by blocking the initial binding of serotonin (5-HT) to the 5-HT2B receptor, thereby inhibiting this downstream signaling cascade.

Caption: 5-HT2B Receptor Gq Signaling Pathway and Site of Action for this compound.

General Experimental Workflow for Preclinical In Vivo Pharmacodynamic Studies

The following diagram illustrates a typical workflow for assessing the in vivo effects of a compound like this compound in an animal model.

Caption: General Experimental Workflow for Preclinical In Vivo Pharmacodynamic Assessment.

Conclusion

This compound is a well-characterized 5-HT2B receptor antagonist in preclinical models, demonstrating clear pharmacodynamic effects related to its mechanism of action. However, a comprehensive understanding of its pharmacokinetic profile in humans remains elusive due to the lack of publicly available clinical data. Further disclosure from the manufacturer or publication of clinical trial results would be necessary to provide a detailed technical guide on the human pharmacokinetics of this compound.

LY-272015: A Technical Guide to a Selective 5-HT2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015 is a potent and selective antagonist of the serotonin 2B receptor (5-HT2B).[1][2][3] As a member of the β-carboline class of compounds, it has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor.[4] This receptor is implicated in a variety of biological processes, including cardiovascular function, and has emerged as a therapeutic target for conditions such as hypertension.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride, is a synthetic molecule with a well-defined structure.[2]

| Identifier | Value |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride |

| CAS Number | 172895-15-7 |

| Molecular Formula | C21H24N2O2.HCl[2] |

| Molecular Weight | 372.89 g/mol [2] |

| SMILES | CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl |

| InChI | InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H |

Physical and Chemical Properties

| Property | Value |

| Appearance | Solid |

| Purity | ≥98%[2] |

| Solubility | Soluble in DMSO to 100 mM and in ethanol to 10 mM.[2] |

| Storage | Store at +4°C.[2] |

Pharmacology

Mechanism of Action

This compound functions as a high-affinity antagonist at the 5-HT2B receptor.[2] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including smooth muscle contraction and cell proliferation.[4]

Furthermore, the 5-HT2B receptor can also engage β-arrestin signaling pathways, which can mediate distinct downstream effects, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[3] this compound has been shown to inhibit 5-HT-induced phosphorylation of ERK2.[3]

Receptor Binding Affinity

This compound exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors.[2]

| Receptor | Ki (nM) |

| 5-HT2B | 0.75[2] |

| 5-HT2A | 28.7[2] |

| 5-HT2C | 21.63[2] |

Pharmacodynamics

In vivo studies have demonstrated the antihypertensive effects of this compound. In animal models of hypertension, administration of this compound leads to a significant reduction in blood pressure.[1] This effect is attributed to the blockade of 5-HT2B receptors on vascular smooth muscle cells, leading to vasodilation.[1]

Pharmacokinetics

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by the 5-HT2B receptor and the point of intervention by this compound can be visualized as follows:

Caption: 5-HT2B receptor signaling cascade and antagonism by this compound.

Experimental Protocols

Synthesis of this compound (Generalized)

The core structure of this compound, a tetrahydro-β-carboline, is typically synthesized via the Pictet-Spengler reaction. While a specific multi-step protocol for this compound is proprietary, a general representation of the key reaction is as follows:

Caption: Key Pictet-Spengler cyclization in this compound synthesis.

Methodology:

-

Reactant Preparation: 6-Methyltryptamine and 3,4-dimethoxyphenylacetaldehyde are used as the starting materials.

-

Condensation: The tryptamine and aldehyde are reacted in a suitable solvent (e.g., toluene, dichloromethane) in the presence of an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid).

-

Cyclization: The reaction mixture is typically heated to facilitate the intramolecular electrophilic substitution, leading to the formation of the tetrahydro-β-carboline ring system.

-

Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.

-

Salt Formation: The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2B receptor.

Materials:

-

Cell membranes expressing the human 5-HT2B receptor.

-

Radioligand (e.g., [3H]-LSD or a specific 5-HT2B agonist/antagonist radioligand).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In each well of a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on 5-HT-induced ERK phosphorylation.

Materials:

-

Cells expressing the 5-HT2B receptor (e.g., HEK293 or CHO cells).

-

Serotonin (5-HT).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to confluence. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of this compound for a specified time, followed by stimulation with 5-HT.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

-

Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the 5-HT2B receptor. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. This guide provides a foundational understanding of its chemical and pharmacological properties, along with generalized protocols for its synthesis and characterization. Further research, particularly in the area of pharmacokinetics, will be essential for a more complete understanding of its potential as a therapeutic agent.

References

- 1. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the 5-HT2B Receptor in Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin 2B receptor (5-HT2B), a G protein-coupled receptor, has emerged as a significant modulator of cardiovascular function and a key player in the pathophysiology of hypertension, particularly pulmonary arterial hypertension (PAH). Under normal physiological conditions, the 5-HT2B receptor is expressed at low levels in the cardiovascular system. However, in hypertensive states, its expression is markedly upregulated in vascular smooth muscle and other cardiovascular tissues. This upregulation contributes to increased vascular tone, vascular remodeling, and cardiac hypertrophy, all hallmarks of hypertensive disease. This guide provides an in-depth examination of the 5-HT2B receptor's role in hypertension, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its investigation. The therapeutic potential of targeting the 5-HT2B receptor with selective antagonists is also explored, offering insights for future drug development programs.

Introduction to the 5-HT2B Receptor in the Cardiovascular System

Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted signaling molecule with diverse physiological roles. Its cardiovascular effects are complex, mediating both vasodilation and vasoconstriction depending on the specific receptor subtype activated and the underlying physiological state of the vasculature.[1] The 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are Gq/11-coupled receptors.[1] While the 5-HT2A receptor is the predominant subtype in the vasculature of normotensive individuals, the 5-HT2B receptor's expression and function are significantly amplified in hypertensive conditions.[2][3]

Emerging evidence strongly implicates the 5-HT2B receptor in the pathogenesis of both systemic and pulmonary hypertension.[4][5] Studies utilizing animal models of hypertension have consistently demonstrated an increased expression and functional role of the 5-HT2B receptor in arteries, leading to enhanced contractile responses to serotonin.[2][3][6] Furthermore, selective antagonists of the 5-HT2B receptor have been shown to lower blood pressure in these models, highlighting its potential as a therapeutic target.[4][6]

Signaling Pathways of the 5-HT2B Receptor in Hypertension

Activation of the 5-HT2B receptor initiates a cascade of intracellular signaling events that contribute to the hypertensive phenotype. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation.[1]

Beyond this primary pathway, 5-HT2B receptor signaling is integrated with other critical cellular processes implicated in hypertension:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The 5-HT2B receptor can activate the MAPK/ERK signaling cascade, a key pathway involved in cell proliferation, hypertrophy, and inflammation, all of which contribute to vascular remodeling in hypertension.[1]

-

Reactive Oxygen Species (ROS) Production: 5-HT2B receptor activation has been linked to increased production of ROS through the stimulation of NAD(P)H oxidase.[7][8] Oxidative stress is a well-established contributor to endothelial dysfunction and vascular inflammation in hypertension.

-

Crosstalk with other Receptor Systems: There is evidence of significant crosstalk between the 5-HT2B receptor and other signaling systems, such as the angiotensin II type 1 receptor (AT1R).[9] This interaction can synergistically promote pathological cardiac hypertrophy.

Below is a diagram illustrating the core signaling pathways of the 5-HT2B receptor in the context of hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]

- 6. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

LY-272015 for the Investigation of Cardiovascular Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, also plays a complex and multifaceted role in the cardiovascular system. Its effects are mediated by a diverse family of receptors, among which the 5-HT2B receptor has emerged as a significant player in the pathophysiology of several cardiovascular diseases. The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is expressed in various cardiovascular cell types, including vascular smooth muscle cells, endothelial cells, and cardiac fibroblasts.[1][2] Its activation has been linked to processes such as vasoconstriction, cardiac hypertrophy, valvular heart disease, and pulmonary hypertension.[2][3]

This technical guide focuses on LY-272015, a potent and selective antagonist of the 5-HT2B receptor.[3][4] We will delve into its mechanism of action, summarize key preclinical findings in various cardiovascular disease models, provide detailed experimental protocols for its use, and present its pharmacological data in a structured format. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore the role of 5-HT2B receptor signaling in cardiovascular health and disease.

Core Compound Profile: this compound

This compound is an orally active and specific antagonist of the 5-HT2B receptor.[5] Its utility in preclinical research stems from its high affinity and selectivity for the 5-HT2B subtype over other serotonin receptors, particularly the closely related 5-HT2A and 5-HT2C receptors.

Pharmacological Data

The binding affinities (Ki) of this compound for human serotonin receptor subtypes are summarized in the table below, highlighting its selectivity for the 5-HT2B receptor.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT2B | 0.75 | [4] |

| 5-HT2C | 21.63 | [4] |

| 5-HT2A | 28.7 | [4] |

Mechanism of Action

Activation of the 5-HT2B receptor by serotonin initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its stimulation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Furthermore, 5-HT2B receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[1] this compound exerts its effects by competitively blocking the binding of serotonin to the 5-HT2B receptor, thereby inhibiting these downstream signaling pathways. It has been demonstrated to completely inhibit the phosphorylation of ERK2 induced by 5-HT.[5]

References

An In-depth Technical Guide to 5-HT2B Receptor Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2B (5-HT2B) receptor is a G-protein coupled receptor (GPCR) belonging to the 5-HT2 subfamily, which also includes the 5-HT2A and 5-HT2C receptors.[1][2] Predominantly coupled to Gαq/11 proteins, its activation initiates a cascade of intracellular events crucial for a variety of physiological processes.[1] While initially discovered in the rat stomach, the 5-HT2B receptor is now known to be expressed in the central nervous system (CNS)—including the frontal cortex and hypothalamus—and peripherally, with significant roles in the cardiovascular and gastrointestinal systems.[2]

Pathophysiologically, the 5-HT2B receptor has gained significant attention due to its critical role in drug-induced valvular heart disease, a serious side effect linked to certain medications like the appetite suppressant fenfluramine.[3] Excessive stimulation of this receptor leads to pathological proliferation of cardiac valve fibroblasts, resulting in valvulopathy.[2] Consequently, assessing off-target 5-HT2B receptor agonism is a critical step in modern drug development.[1] Understanding the intricate signaling pathways downstream of this receptor is therefore essential for developing safer therapeutics and for targeting the receptor itself in conditions such as pulmonary hypertension and fibrotic disorders.[1]

This guide provides a detailed overview of the core signaling pathways initiated by the 5-HT2B receptor, methodologies for their study, and quantitative data for key ligands.

Canonical Gq/11 Signaling Pathway

Like other members of the 5-HT2 family, the 5-HT2B receptor's primary signaling mechanism is through the activation of the Gq/11 family of G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. The activated, GTP-bound Gαq dissociates from the Gβγ dimer and stimulates its primary effector, phospholipase Cβ (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] Simultaneously, DAG and the elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to various cellular responses.[1]

β-Arrestin Mediated Signaling and Biased Agonism

Beyond canonical G-protein coupling, GPCRs like the 5-HT2B receptor are also regulated by arrestin proteins. Following agonist-induced activation, the receptor is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin (primarily β-arrestin 2) to the receptor's intracellular loops and C-terminal tail.[3][5]

Initially, β-arrestin binding sterically hinders further G-protein coupling, leading to signal desensitization.[5] It also facilitates receptor internalization into clathrin-coated pits, removing it from the cell surface.[6] However, β-arrestin is not merely a negative regulator; it acts as a scaffold for a distinct wave of signaling. By recruiting various signaling molecules, β-arrestin can initiate G-protein-independent pathways, including the activation of mitogen-activated protein kinases (MAPK) like ERK1/2.[6][7]

This dual signaling capability gives rise to the concept of "biased agonism" or "functional selectivity," where certain ligands preferentially activate either the G-protein or the β-arrestin pathway.[5] For instance, drugs like LSD and ergotamine are considered β-arrestin-biased agonists at the 5-HT2B receptor.[3] This phenomenon is critical for drug development, as the desired therapeutic effects may be linked to one pathway, while adverse effects (like valvulopathy) may be driven by the other.

Cross-Talk with Receptor Tyrosine Kinase (RTK) Pathways

A significant aspect of 5-HT2B receptor signaling, particularly relevant to its mitogenic and proliferative effects, is its ability to transactivate receptor tyrosine kinases (RTKs).[4][8] This process involves the ligand-independent activation of an RTK, such as the Platelet-Derived Growth Factor Receptor (PDGFR), following the stimulation of the GPCR.[4]

Studies have shown that 5-HT2B receptor activation leads to the rapid tyrosine phosphorylation of PDGFR.[4] This cross-talk is mediated by the cytoplasmic tyrosine kinase c-Src. Upon 5-HT2B stimulation, c-Src is activated and subsequently phosphorylates and activates the PDGFR.[4] The activated PDGFR then serves as a docking site for adaptor proteins that initiate canonical RTK downstream cascades, most notably the Ras/MAPK pathway, which is a potent driver of cell proliferation.[4][9] This pathway is crucial for 5-HT2B-mediated cell-cycle progression, involving the upregulation of cyclins D1 and E.[4] The activation of c-Src appears to be a central node, linking the Gq-coupled receptor to the cell-cycle machinery.[4]

Quantitative Pharmacology Data

The interaction of various ligands with the 5-HT2B receptor has been characterized, revealing a range of affinities and functional potencies. Below is a summary of data for several key compounds.

| Compound | Type | Ki (nM) | EC50 (nM) (Assay) | Species | Reference(s) |

| 5-HT (Serotonin) | Endogenous Agonist | - | 20 (PI Hydrolysis) | Human | [10] |

| BW-723C86 | Selective Agonist | - | 18 (PI Hydrolysis) | Human | [10] |

| (+)-Norfenfluramine | Agonist (Metabolite) | - | 33 (PI Hydrolysis) | Human | [10] |

| LSD | Agonist (β-arrestin biased) | - | 40 (Gq) | Human | [3] |

| Methylergonovine | Agonist | - | - | Human | [3] |

| RS-127445 | Selective Antagonist | 0.13 | - | Human | [10] |

| M-100907 | 5-HT2A Antagonist | 914 | - | Human | [10] |

| SB-242084 | 5-HT2C Antagonist | 42.4 | - | Human | [10] |

Note: Ki (inhibitor constant) represents the binding affinity of a ligand. A lower Ki value indicates higher binding affinity. EC50 (half-maximal effective concentration) represents the functional potency of an agonist. A lower EC50 value indicates higher potency. Values can vary based on experimental conditions and cell systems used.

Experimental Protocols

Protocol: Gq Activation (IP-One HTRF Assay)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust readout of Gq pathway activation.[11][12]

Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. IP1 produced by cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody. A high level of cellular IP1 results in a low HTRF signal.[11]

Methodology:

-

Cell Culture: Plate cells expressing the 5-HT2B receptor (e.g., HEK293 or CHO cells) into a 384-well white plate (10,000-20,000 cells/well) and incubate overnight.[13]

-

Compound Addition: Remove the culture medium. Add 10 µL of stimulation buffer containing various concentrations of the test compound. The buffer should contain LiCl to inhibit IP1 degradation.[14]

-

Stimulation: Incubate the plate at 37°C for 30-60 minutes.[13][14]

-

Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate antibody to each well.

-

Incubation: Incubate at room temperature for 1 hour or overnight at 4°C.[13]

-

Plate Reading: Read the HTRF signal on a compatible plate reader (e.g., PHERAstar FS), measuring fluorescence at 620 nm (cryptate) and 665 nm (d2).[13]

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results against compound concentration to determine EC50 or IC50 values.

Protocol: β-Arrestin Recruitment (Tango Assay)

The Tango assay is a transcriptional-based method to measure ligand-induced β-arrestin recruitment to a GPCR.[15][16]

Principle: The 5-HT2B receptor is fused to a transcription factor (e.g., Gal4-VP16), linked by a cleavage site for a protease (e.g., TEV). β-arrestin is fused to the protease. Upon agonist-induced recruitment of the β-arrestin-protease fusion to the receptor, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).[16][17]

Methodology:

-

Cell Culture & Transfection: Co-transfect HTLA cells (HEK293 cells with a stably integrated β-lactamase reporter) with plasmids encoding the 5-HT2B-receptor-transcription factor fusion and the β-arrestin-protease fusion.[18]

-

Plating: After 24 hours, detach and seed the transfected cells into 384-well plates coated with poly-L-lysine.[17]

-

Starvation & Stimulation: Starve the cells for at least 4 hours. Add test compounds at various concentrations.

-

Incubation: Incubate the plates at 37°C for a minimum of 16 hours to allow for transcription and translation of the reporter gene.[17]

-

Detection: Decant the medium and add a luciferase substrate (e.g., Bright-Glo reagent).[17]

-

Plate Reading: After a 5-20 minute incubation, measure luminescence using a microplate reader.

-

Data Analysis: Normalize the data to a reference agonist and plot dose-response curves to determine agonist potency (EC50).

Protocol: Intracellular Calcium Mobilization (Fluo-4 Assay)

This assay directly measures the increase in intracellular calcium concentration following Gq pathway activation.[19]

Principle: The fluorescent dye Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. Upon binding to Ca2+, its fluorescence emission intensity (at ~515-525 nm) increases significantly.[20]

Methodology:

-

Cell Plating: Seed cells expressing the 5-HT2B receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight. Optimal cell density should be 40,000 to 80,000 cells/well for a 96-well plate.[19]

-

Dye Loading: Remove the growth medium and add 100 µL/well of Fluo-4 AM dye-loading solution (typically 2-5 µM Fluo-4 AM with an agent like Pluronic F-127 to aid dispersion).[19][20]

-

Incubation: Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[19]

-

Compound Addition & Reading: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading. Add the test compound and immediately begin monitoring fluorescence intensity (Ex/Em = ~490/525 nm) over time (typically 1-3 minutes).[19]

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against compound concentration to determine EC50 values.

Protocol: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[21]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-LSD) is incubated with a membrane preparation containing the 5-HT2B receptor, along with varying concentrations of an unlabeled competitor compound. The amount of radioligand bound to the receptor is measured. A potent competitor will displace the radioligand at lower concentrations.[3][21]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2B receptor.[22]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., 0.5 nM [3H]-LSD), and a range of concentrations (e.g., 1 pM to 10 µM) of the unlabeled test compound in a binding buffer.[3]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the binding to reach equilibrium.[3]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes are trapped on the filter, while the free ligand passes through.[21]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ras Involvement in Signal Transduction by the Serotonin 5-HT2B Receptor: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 12. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 18. m.youtube.com [m.youtube.com]

- 19. abcam.com [abcam.com]

- 20. hellobio.com [hellobio.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. reactionbiology.com [reactionbiology.com]

In Vivo Effects of LY-272015 on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-272015 is a selective antagonist of the serotonin 5-HT2B receptor. Emerging research has identified a potential role for the 5-HT2B receptor in the pathophysiology of hypertension, particularly in models characterized by mineralocorticoid excess. This technical guide provides a detailed overview of the in vivo effects of this compound on blood pressure, with a focus on the available preclinical data. The information is intended to support further research and development of therapeutic strategies targeting the 5-HT2B receptor for cardiovascular diseases.

Core Focus: Antihypertensive Effects in a Preclinical Model

The primary body of evidence for the in vivo antihypertensive effects of this compound comes from studies utilizing the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model. This model is characterized by low renin and high sodium levels, leading to significant elevation in blood pressure.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in DOCA-salt hypertensive rats.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in a Subgroup of Severely Hypertensive DOCA-Salt Rats

| Treatment Week | Dose of this compound (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |

| Week 3 | 1.0 | -20[1][2] |

| Week 3 | 3.0 | -20[1][2] |

| Week 4 | 1.0 | Significant Reduction (exact value not specified)[3] |

| Week 4 | 3.0 | -40[1][2] |

Note: Data is derived from a subgroup of rats with a mean arterial blood pressure of approximately 200 mmHg.[1][2]

Table 2: Effect of this compound on Blood Pressure in Normotensive (Sham) Rats

| Treatment Week | Dose of this compound (mg/kg, i.v.) | Effect on Blood Pressure |

| Weeks 1-4 | 0.3, 1.0, and 3.0 | No reduction in blood pressure[1][2] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Key Experiment: In Vivo Blood Pressure Measurement in DOCA-Salt Hypertensive Rats

-

Animal Model: Male Sprague-Dawley rats were used. Hypertension was induced by unilateral nephrectomy followed by the subcutaneous implantation of a DOCA-impregnated silicone sheet and the provision of 1% NaCl and 0.2% KCl in their drinking water.[4] Sham-operated rats receiving normal drinking water served as normotensive controls.

-

Surgical Instrumentation: Rats were chronically instrumented with arterial and venous catheters for direct blood pressure measurement and intravenous drug administration, respectively.

-

Drug Administration: this compound was administered intravenously in cumulative doses of 0.3, 1.0, and 3.0 mg/kg at 30-minute intervals.[1][2] This dosing regimen was repeated weekly for four weeks.

-

Blood Pressure Monitoring: Mean arterial pressure (MAP) was continuously monitored via the arterial catheter connected to a pressure transducer and a recording system.

-

Verification of 5-HT2B Receptor Blockade: In a subset of animals, the effectiveness of this compound in blocking 5-HT2B receptors was confirmed ex vivo by measuring the contractile response of isolated stomach fundus tissue to serotonin.[1][2] A reduced contraction in tissues from this compound-treated animals indicated successful receptor blockade.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Discussion and Limitations

The available data strongly suggest that this compound possesses antihypertensive properties in the DOCA-salt rat model of hypertension.[1][2] The effect appears to be dose-dependent and becomes more pronounced as the hypertension becomes more severe.[1][2][3] Notably, the lack of a blood pressure-lowering effect in normotensive sham rats suggests that the mechanism of action is specific to the pathological state of hypertension, likely due to the upregulation of 5-HT2B receptors in the vasculature of these animals.[1][2]

It is important to acknowledge the limitations of the current body of public-domain literature on this compound. There is a notable absence of:

-

Data in Other Preclinical Models: The antihypertensive effects of this compound have not been reported in other common models of hypertension, such as the spontaneously hypertensive rat (SHR).

-

Cardiovascular Profile: The effects of this compound on other key cardiovascular parameters, including heart rate and cardiac output, have not been detailed in the available literature.

-

Clinical Data: There are no publicly accessible results from clinical trials in humans to evaluate the safety, tolerability, and efficacy of this compound for the treatment of hypertension.

Conclusion

This compound demonstrates clear antihypertensive efficacy in a well-established preclinical model of mineralocorticoid-induced hypertension. The mechanism is consistent with the targeted blockade of the 5-HT2B receptor. While these findings are promising, the lack of a broader preclinical and clinical data set necessitates further investigation to fully elucidate the therapeutic potential of this compound as an antihypertensive agent. Future studies should focus on its pharmacokinetic and pharmacodynamic profile, its effects in a wider range of hypertension models, and its overall cardiovascular safety profile.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: LY-272015 in Rat Models of Hypertension

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LY-272015 is a selective antagonist of the serotonin 5-HT2B receptor.[1][2] Research has demonstrated its efficacy in reducing blood pressure in specific rat models of hypertension, suggesting a role for the 5-HT2B receptor in the pathophysiology of this disease.[1][3][4] These notes provide a summary of the key findings and detailed protocols for the use of this compound in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a commonly used model for studying salt-sensitive hypertension.

Data Presentation

The antihypertensive effect of this compound has been quantified in DOCA-salt hypertensive rats. The following table summarizes the key quantitative data on the dose-dependent reduction in mean arterial blood pressure (MAP).

| Rat Model | Treatment Group | Week of Treatment | This compound Dosage (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |

| DOCA-salt Hypertensive | Severely Hypertensive | Week 3 | 1.0 | ~ -20[1][3][4] |

| DOCA-salt Hypertensive | Severely Hypertensive | Week 3 | 3.0 | ~ -20[1][3][4] |

| DOCA-salt Hypertensive | Severely Hypertensive | Week 4 | 1.0 | Significant Reduction[3] |

| DOCA-salt Hypertensive | Severely Hypertensive | Week 4 | 3.0 | > -40[1][3][4] |

| Sham-treated | Control | Weeks 1-4 | 0.3, 1.0, 3.0 | No significant change[1][3][4] |

Note: The significant blood pressure reduction was observed in a subgroup of DOCA-salt rats that developed extremely high blood pressure (mean arterial pressure ~200 mmHg).[1][3][4]

Experimental Protocols

This section details the methodologies for inducing hypertension in rats and the subsequent administration and evaluation of this compound.

1. Animal Model: DOCA-Salt Hypertensive Rat

The DOCA-salt model is a widely used model of mineralocorticoid-induced, salt-sensitive hypertension.[5]

-

Animals: Male Sprague-Dawley rats are typically used.[1]

-

Surgical Procedure:

-

Rats are anesthetized.

-

A unilateral nephrectomy is performed.

-

A slow-release pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously.

-

-

Post-operative Care and Diet:

-

Following surgery, rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.

-

Sham-operated control rats undergo the same surgical procedure but without the DOCA implant and receive normal drinking water.

-

-

Development of Hypertension: Hypertension typically develops over a period of 4-5 weeks.

2. In Vivo Administration of this compound and Blood Pressure Measurement

-

Catheter Implantation: For conscious, freely moving rats, catheters are implanted into the carotid artery and jugular vein for blood pressure measurement and intravenous drug administration, respectively. The catheters are externalized and passed through a protective spring.[3][6]

-

Drug Administration Protocol:

-

Blood Pressure Monitoring:

3. Ex Vivo Verification of 5-HT2B Receptor Blockade

To confirm that the administered dose of this compound effectively blocks 5-HT2B receptors, ex vivo tissue bath experiments can be performed.[1][3][4]

-

Tissue Preparation:

-

Isolated Tissue Bath Assay:

-

The stomach fundus is mounted in an isolated tissue bath containing a physiological salt solution.

-

The contractile response to serotonin (5-HT) is measured.

-

A reduced contraction in response to 5-HT in tissues from this compound-treated rats compared to vehicle-treated rats indicates successful 5-HT2B receptor blockade.[1][3][4]

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for this compound administration in DOCA-salt rats.

Diagram 2: Proposed Signaling Pathway

Caption: Proposed mechanism of this compound in DOCA-salt hypertension.

References

- 1. 5-HT2B-receptor antagonist this compound is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. Sex differences in the purinergic 2 receptor-mediated blood pressure response to treadmill exercise in rats with simulated peripheral artery disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of LY-272015 Solutions for In Vitro Assays

Introduction LY-272015 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2] It is a β-carboline derivative that is frequently used in research to investigate the physiological and pathological roles of the 5-HT2B receptor, such as its involvement in cardiovascular function and cell proliferation.[1][3][4] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed protocols for the solubilization and storage of this compound hydrochloride for use in various research applications.

Data Presentation: Solubility Profile

This compound hydrochloride is a solid compound that is soluble in organic solvents.[2][5] The quantitative solubility data is summarized below. It is recommended to use Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 mM | 37.29 mg/mL |

| Ethanol | 10 mM | 3.73 mg/mL |

| Data is based on a molecular weight of 372.89 g/mol for this compound hydrochloride. |

Experimental Protocols: Stock Solution Preparation

This section details the procedures for preparing stock solutions of this compound hydrochloride. It is crucial to use high-purity solvents and adhere to sterile techniques, especially when preparing solutions for cell-based assays.

Materials and Equipment:

-

This compound hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator (optional, water bath sonicator recommended)

-

Pipettes and sterile filter tips

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 37.29 mg.

-

Adding Solvent: Add the calculated volume of DMSO to the tube. For 37.29 mg of the compound, add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

-

Sterilization (Optional): If required for your specific application (e.g., long-term cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[5][6]

Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol

-

Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.73 mg.

-

Adding Solvent: Add the calculated volume of ethanol to the tube. For 3.73 mg of the compound, add 1 mL of ethanol.

-

Dissolution: Vortex the solution thoroughly for 1-2 minutes. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.